molecular formula C16H12ClNS B2552356 2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline CAS No. 92853-80-0

2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline

Cat. No.: B2552356
CAS No.: 92853-80-0
M. Wt: 285.79
InChI Key: AQVQXFBJVMIKBH-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline is a synthetic quinoline derivative offered for research and development purposes. Quinoline is a privileged scaffold in medicinal chemistry, and its derivatives are extensively investigated for their broad spectrum of biological activities . This particular compound features a methyl substituent at the 4-position and a (4-chlorophenyl)sulfanyl group at the 2-position of the quinoline core. Such structural motifs are common in the design of novel pharmacologically active compounds, as aryl substitution on the quinoline skeleton can influence lipophilicity and cell permeability, which are important parameters in drug design . Researchers are exploring this compound and its analogs primarily in the fields of oncology and infectious diseases. Quinoline-based compounds have demonstrated potent antiproliferative effects against various human cancer cell lines, with mechanisms that can include cell cycle arrest, induction of apoptosis, and inhibition of key enzymatic targets . Furthermore, the structural framework of this compound is of significant interest for developing new antibacterial agents, especially against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis , including drug-resistant clinical isolates . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNS/c1-11-10-16(18-15-5-3-2-4-14(11)15)19-13-8-6-12(17)7-9-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVQXFBJVMIKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorothiophenol and 4-methylquinoline.

    Formation of the Sulfide Bond: The 4-chlorothiophenol is reacted with 4-methylquinoline in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the sulfide bond.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions, particularly at the quinoline ring, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinoline derivatives

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that 2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Preliminary studies suggest that the compound disrupts microbial cell membranes, leading to cell death .

Case Study: Antimicrobial Efficacy
A study evaluated the compound's activity against MRSA and found it effective at concentrations that inhibited bacterial growth significantly. The mechanism was attributed to its ability to bind to bacterial enzymes, disrupting their function.

2. Anticancer Potential
The compound has also been explored for its anticancer properties. It has shown activity against several cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549). The anticancer mechanism is believed to involve the inhibition of specific enzymes involved in cell proliferation .

Case Study: Anticancer Activity
In vitro tests demonstrated that this compound reduced cell viability in cancer cells by inducing apoptosis. Further studies are needed to fully elucidate its mechanism of action and potential clinical applications .

Agricultural Applications

The compound's fungicidal properties suggest potential applications in agriculture. Its ability to inhibit fungal growth can be beneficial for crop protection against various plant pathogens.

Case Study: Agricultural Efficacy
Field trials have shown that formulations containing this compound significantly reduce fungal infections in crops, leading to improved yield and quality.

Material Science Applications

In materials science, this compound is being investigated as a building block for synthesizing organic semiconductors and light-emitting diodes (LEDs). Its unique chemical structure allows for the development of materials with specific electronic properties.

Data Table: Summary of Applications

Application AreaSpecific UseObservations/Findings
AntimicrobialEffective against MRSA and E. faecalisInhibits growth at low concentrations
AnticancerActive against breast and lung cancer cellsInduces apoptosis in vitro
AgriculturalFungicide for crop protectionReduces fungal infections significantly
Material ScienceBuilding block for organic semiconductorsEnhances electronic properties

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Quinoline Derivatives
Compound Name Substituents (Position) LogP TPSA (Ų) Molecular Weight References
Target: 2-[(4-Chlorophenyl)sulfanyl]-4-methylquinoline 2-(4-Cl-Ph-S), 4-Me ~5.8* ~45 325.8 -
2-(4-Cl-Ph)-3-(4-MeO-Ph-S)-4-COOH quinoline (CAS 477867-89-3) 2-(4-Cl-Ph), 3-(4-MeO-Ph-S), 4-COOH 3.2 87.5 421.9
2-(4-Cl-Ph)-4-(3,4-diMeO-Ph)-6-Me-3-Me quinoline 2-(4-Cl-Ph), 4-(3,4-diMeO-Ph), 6-Me, 3-Me 6.59 49.3 433.9
2-(4-Cl-Ph)-3-(4-Me-Ph-S)-4-COOH quinoline (CAS 477867-85-9) 2-(4-Cl-Ph), 3-(4-Me-Ph-S), 4-COOH 4.1 87.5 407.9

*Estimated using Molinspiration software based on structural similarity .

  • Lipophilicity (LogP): The target compound’s LogP (~5.8) exceeds the optimal range (0–3), similar to other diarylquinolines (e.g., 6.59 in ). High LogP may compromise oral absorption but enhances blood-brain barrier penetration .
  • Polar Surface Area (TPSA): The target’s low TPSA (~45 Ų) aligns with Veber’s rules for bioavailability (TPSA < 140 Ų), contrasting with carboxylated analogs (e.g., 87.5 Ų in ), which exhibit higher solubility but reduced permeability .

Structural and Crystallographic Insights

  • Intermolecular Interactions: Analogs like 2-(4-Cl-Ph)-6-Me-4-(3-Me-Ph)quinoline exhibit π-π stacking (centroid distances: 3.4–3.7 Å) and hydrogen bonding (N–H⋯N/O), stabilizing crystal lattices . The target compound’s sulfanyl group may form weaker S⋯π interactions compared to O/N-based hydrogen bonds.
  • Synthetic Routes: The target compound can be synthesized via Pd-catalyzed cross-coupling (similar to ), whereas carboxylated analogs require additional steps, such as hydrolysis of ester intermediates .

Key Advantages and Limitations

  • Advantages:
    • Enhanced lipophilicity for CNS-targeted therapies.
    • Modular synthesis allowing substituent tuning (e.g., replacing 4-Me with -COOH for solubility ).
  • Limitations: High LogP may necessitate formulation strategies (e.g., nanoemulsions) to improve bioavailability. Limited enzymatic stability compared to halogenated analogs (e.g., 6,7-difluoro derivatives in ).

Biological Activity

2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a chlorophenyl sulfanyl group and a methyl group. Its chemical structure can be represented as follows:

  • Chemical Formula : C12_{12}H10_{10}ClS
  • CAS Number : 92853-80-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, which can lead to altered metabolic pathways.
  • Receptor Modulation : The compound can bind to specific receptors, influencing signaling cascades that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating its effectiveness against various bacterial strains showed:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results suggest that the compound has moderate to strong antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. The compound was tested against several cancer cell lines, including:

  • Human breast adenocarcinoma (MDA-MB-231)
  • Human lung adenocarcinoma (A549)
  • Human melanoma (C-32)

The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50_{50} value around 15 µM for MDA-MB-231 cells . The mechanism appears to involve apoptosis induction and modulation of cell cycle regulators such as p53 and BAX .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound was found to be effective against multi-drug resistant strains, showing promise for further development as an antibacterial agent .
  • Anticancer Research :
    In a comparative study on quinoline derivatives, this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin against breast cancer cells. This highlights its potential as a lead compound in cancer therapy .

Q & A

Q. What are the recommended methodologies for synthesizing 2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline?

The synthesis typically involves sulfanylation of 4-methylquinoline with 4-chlorobenzenethiol under controlled conditions. Key steps include:

  • Stepwise functionalization : React 4-methylquinoline with a chlorinated arylthiol in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC and confirm with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the structural integrity of this compound be validated?

Employ a multi-technique approach:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the crystal structure using SHELX software to confirm bond angles, torsional conformations, and intermolecular interactions (e.g., hydrogen bonds) .
  • Spectroscopic analysis : Use ¹H/¹³C NMR to verify substituent positions and FT-IR to confirm sulfanyl (C–S) stretching vibrations (~650–700 cm⁻¹) .
  • Chromatographic purity : Ensure >95% purity via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use a fume hood due to potential sulfur-containing volatile byproducts.
  • Waste disposal : Neutralize acidic/basic residues before disposal in accordance with institutional guidelines .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Hydrogen-bonding analysis : Compare intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) in different crystal forms to explain conformational flexibility. For example, intramolecular S(7) ring motifs may stabilize specific conformers .
  • Twinned data refinement : Use SHELXL to model disordered regions and validate thermal parameters (B-factors) for heavy atoms (Cl, S) .

Q. What strategies optimize biological activity studies of this compound?

  • Targeted assays : Screen against enzyme targets (e.g., kinases or cytochrome P450 isoforms) using fluorescence polarization or surface plasmon resonance (SPR).
  • Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., sulfanyl oxidation) .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified quinoline or sulfanyl groups and correlate substitutions with IC₅₀ values .

Q. How can computational modeling enhance understanding of its reactivity?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfanyl group’s electron-withdrawing effect may lower LUMO energy, enhancing reactivity at the quinoline ring .
  • Molecular docking : Simulate binding modes with biological targets (e.g., bacterial dihydrofolate reductase) to prioritize synthetic targets .

Q. How to address discrepancies in reported synthetic yields?

  • Reaction condition optimization : Systematically vary solvents (DMF vs. THF), temperatures (80°C vs. 100°C), and catalysts (e.g., CuI for Ullman-type couplings) to identify yield-limiting factors .
  • Byproduct analysis : Use LC-MS to detect intermediates (e.g., disulfide byproducts from sulfanyl oxidation) and adjust reducing agents (e.g., NaBH₄) accordingly .

Q. What advanced techniques characterize its supramolecular interactions?

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Cl⋯H or π-π interactions) using CrystalExplorer.
  • Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >200°C) with crystal packing efficiency .

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